4-tert-Butyl-N-[4-(trifluoromethoxy)phenyl]benzamide is a diaryl urea compound with potent and selective antagonist activity against the P2Y1 receptor. This compound belongs to a novel series of conformationally constrained ortho-anilino diaryl ureas.
Mechanism of Action
4-tert-Butyl-N-[4-(trifluoromethoxy)phenyl]benzamide acts as a P2Y1 receptor antagonist. P2Y1 receptors are G protein-coupled receptors involved in various physiological processes, including platelet aggregation. By blocking the activation of P2Y1 receptors, this compound inhibits platelet aggregation and exhibits antithrombotic effects.
Applications
4-tert-Butyl-N-[4-(trifluoromethoxy)phenyl]benzamide shows promise as a potential antithrombotic agent due to its P2Y1 receptor antagonist activity. Preclinical studies suggest that P2Y1 antagonists, including those structurally similar to this compound, exhibit efficacy as antiplatelet agents and may offer a safety advantage over P2Y12 antagonists in terms of reduced bleeding risks.
Related Compounds
Compound Description: (E)-3-(4-(tert-Butyl)phenyl)-N-isobutyl-2-methylacrylamide, also known as BPIMA, is a compound that exhibits anti-obesity effects. Research suggests that BPIMA inhibits adipocyte differentiation without causing cytotoxicity. It has also been found to reduce protein levels associated with adipogenesis, such as PPARγ, FAS, C/EBP, and SREBP. In vivo studies on mice have demonstrated its ability to decrease body weight, adipose tissue, and fatty liver. Furthermore, BPIMA lowered serum levels of total cholesterol and glucose. []
Relevance: (E)-3-(4-(tert-Butyl)phenyl)-N-isobutyl-2-methylacrylamide (BPIMA) shares a similar structure with 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide. Both compounds have a tert-butyl group attached to a phenyl ring. The presence of the tert-butyl group, along with other structural similarities, suggests that these compounds might exhibit overlapping biological activities. []
Compound Description: 1-(2-(1'-Neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea is a potent and selective P2Y1 antagonist. This compound exhibits improved activity in functional assays and oral bioavailability compared to other P2Y1 antagonists. Preclinical studies suggest that it has the potential to serve as an antithrombotic agent with minimal bleeding risk. []
Relevance: This compound is structurally similar to 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide, as they both contain a 4-(trifluoromethoxy)phenyl group. This structural motif suggests a potential for shared biological pathways or targets. []
Compound Description: N-[4-[6-tert-Butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109) is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a crucial enzyme in the HCV lifecycle. This compound was discovered during research aiming to develop direct-acting antiviral agents (DAAs) for HCV treatment. []
Relevance: Both RG7109 and 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide have a tert-butyl group. Although they belong to different chemical classes, this shared structural feature might result in similar physicochemical properties. []
Compound Description: N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220) is a highly potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor. AC220 demonstrates favorable oral pharmacokinetic properties, efficacy in tumor xenograft models, and an acceptable safety profile. It is currently under investigation in phase II clinical trials. []
Relevance: This compound and 4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide both contain a tert-butyl group. This shared feature suggests that both compounds might have been developed with consideration for optimizing certain physicochemical properties, such as lipophilicity, which is often influenced by the presence of alkyl groups like tert-butyl. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.